molecular formula C65H85N17O13 B12828842 (S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-((R)-2-((R)-2-acetamido-3-(4-hydroxyphenyl)propanamido

(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-((R)-2-((R)-2-acetamido-3-(4-hydroxyphenyl)propanamido

Cat. No.: B12828842
M. Wt: 1312.5 g/mol
InChI Key: BPIRHKGCOKHTRH-XNAGIQSHSA-N
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Description

The compound (S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido) is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including indole, amide, and hydroxyphenyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

    Formation of the Indole Group: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Peptide Bond Formation: The compound contains several peptide bonds, which can be formed using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Amidation Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers for the efficient assembly of the peptide backbone, followed by specific functional group modifications. The use of solid-phase peptide synthesis (SPPS) could be advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: Amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole group can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing hydroxy groups.

    Reduction: LiAlH4 for reducing amides to amines.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones from hydroxyphenyl groups.

    Reduction: Amines from amide groups.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe for studying protein-ligand interactions due to its peptide-like structure. It can also be used in the development of novel biomolecules with potential therapeutic applications.

Medicine

Medically, this compound could be explored for its potential as a drug candidate. Its complex structure suggests it may interact with multiple biological targets, making it a candidate for multi-target drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The indole group may facilitate binding to aromatic amino acids in proteins, while the peptide backbone could mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido)
  • **(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido)

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and stereochemistry, which may confer specific biological activities not found in similar compounds. The presence of the indole group, multiple amide bonds, and hydroxyphenyl group provides a rich landscape for chemical and biological interactions.

Properties

Molecular Formula

C65H85N17O13

Molecular Weight

1312.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-5-[(N'-methylcarbamimidoyl)amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide

InChI

InChI=1S/C65H85N17O13/c1-35(2)26-48(74-55(87)32-66)58(89)75-47(20-13-25-70-65(68)69-5)57(88)77-52(30-41-34-72-46-19-12-10-17-44(41)46)63(94)82-81-62(93)50(27-38-14-7-6-8-15-38)79-64(95)56(36(3)83)80-61(92)53(31-54(67)86)78-60(91)51(29-40-33-71-45-18-11-9-16-43(40)45)76-59(90)49(73-37(4)84)28-39-21-23-42(85)24-22-39/h6-12,14-19,21-24,33-36,47-53,56,71-72,83,85H,13,20,25-32,66H2,1-5H3,(H2,67,86)(H,73,84)(H,74,87)(H,75,89)(H,76,90)(H,77,88)(H,78,91)(H,79,95)(H,80,92)(H,81,93)(H,82,94)(H3,68,69,70)/t36-,47+,48+,49-,50+,51-,52+,53+,56+/m1/s1

InChI Key

BPIRHKGCOKHTRH-XNAGIQSHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=NC)N)NC(=O)[C@H](CC(C)C)NC(=O)CN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C)NC(=O)CN

Origin of Product

United States

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